5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid
Description
5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid (CAS: 313346-23-5) is a benzoic acid derivative with a chlorosulfonyl (-SO₂Cl) group at the 5-position and methyl (-CH₃) groups at the 2- and 4-positions. Its molecular formula is C₉H₉ClO₄S, with a molecular weight of 248.68 g/mol . This compound is primarily used in research settings as a reagent for synthesizing sulfonamide derivatives and other functionalized aromatic compounds. It is typically provided as a solution in DMSO or ethanol, with a purity ≥95% .
Key properties include:
- Solubility: Soluble in polar aprotic solvents like DMSO.
- Storage: Stable at -80°C for 6 months or -20°C for 1 month.
- Reactivity: The chlorosulfonyl group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions with amines or alcohols.
Properties
IUPAC Name |
5-chlorosulfonyl-2,4-dimethylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4S/c1-5-3-6(2)8(15(10,13)14)4-7(5)9(11)12/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRJDYMIRFLOCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263033 | |
| Record name | 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313346-23-5 | |
| Record name | 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=313346-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401263033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chlorosulfonyl)-2,4-dimethylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid typically involves the chlorosulfonation of 2,4-dimethylbenzoic acid. The reaction is carried out by treating 2,4-dimethylbenzoic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:
Chlorosulfonation: 2,4-dimethylbenzoic acid is reacted with chlorosulfonic acid (HSO₃Cl) at a temperature range of 0-5°C. The reaction mixture is stirred for several hours to ensure complete chlorosulfonation.
Isolation: The reaction mixture is then poured into ice-cold water to precipitate the product. The precipitate is filtered, washed with water, and dried to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl groups on the benzene ring can undergo oxidation to form carboxylic acid groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.
Reduction Reactions: Sodium borohydride (NaBH₄) is commonly used as a reducing agent.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Major Products Formed
Sulfonamide Derivatives: Formed by substitution with amines.
Sulfonate Esters: Formed by substitution with alcohols.
Sulfonic Acids: Formed by reduction of the chlorosulfonyl group.
Carboxylic Acids: Formed by oxidation of the methyl groups.
Scientific Research Applications
5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is explored for its potential as a building block in the synthesis of drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid depends on its specific application. In general, the compound can interact with biological molecules through its reactive chlorosulfonyl group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Functional Groups
a. 2,4-Dichloro-5-sulfamylbenzoic Acid (CAS: N/A)
- Structure : Replaces the chlorosulfonyl (-SO₂Cl) group with a sulfamoyl (-SO₂NH₂) group and adds chlorine atoms at the 2- and 4-positions.
- Chlorine atoms increase molecular weight (MW: ~285 g/mol) and may enhance lipophilicity.
b. 2,4-Dichloro-5-(diethylsulfamoyl)benzoic Acid (CAS: N/A)
- Structure : Features a diethylsulfamoyl (-SO₂N(CH₂CH₃)₂) group and chlorine substituents.
- Impact :
c. 5-(Chlorosulfonyl)-2-ethoxybenzoic Acid (CAS: 200575-16-2)
- Structure : Replaces the 2-methyl group with an ethoxy (-OCH₂CH₃) group.
- Increased polarity from the ether group may improve solubility in alcohols.
d. 5-Chloro-4-(chlorosulfonyl)-2-methoxybenzoic Acid (CAS: 1375472-16-4)
- Structure : Adds a methoxy (-OCH₃) group at the 2-position and chlorine at the 5-position.
- Dual chloro and chlorosulfonyl groups create a highly electron-deficient aromatic system, favoring electrophilic aromatic substitution at the 3-position.
Physical and Spectroscopic Properties
| Compound | Melting Point (°C) | Key IR Stretching (cm⁻¹) | UV-Vis λₘₐₓ (nm) |
|---|---|---|---|
| 5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid | Not reported | SO₂Cl: 1360 (asym), 1170 (sym) | ~290 (π→π*) |
| 2,4-Dimethylbenzoic acid (parent) | 124–126 | COOH: 1693 (C=O) | 274 |
| 2,4-Dichloro-5-sulfamylbenzoic acid | Not reported | SO₂NH₂: 1320 (asym), 1140 (sym) | ~285 |
| 5-(Chlorosulfonyl)-2-ethoxybenzoic acid | Not reported | SO₂Cl: 1355, 1165; C-O-C: 1250 | 288–290 |
Notes:
Biological Activity
5-(Chlorosulfonyl)-2,4-dimethylbenzoic acid is a synthetic organic compound notable for its potential biological activities, including antimicrobial and anticancer properties . This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₉H₉ClO₄S
- Molecular Weight : 248.68 g/mol
- Functional Groups : Contains a chlorosulfonyl group and two methyl groups at the 2 and 4 positions of the benzoic acid structure.
The biological activity of this compound is primarily attributed to the reactivity of its chlorosulfonyl group , which can interact with various biological molecules. The following mechanisms are noted:
- Chlorosulfonation Reaction : This compound undergoes chlorosulfonation, which modifies biological molecules and can influence cellular functions.
- Biochemical Pathways : It may affect metabolic pathways related to carbohydrate metabolism due to its sulfonation capabilities.
- Cellular Interaction : The chlorosulfonyl group can react with nucleophilic sites in proteins and nucleic acids, potentially leading to alterations in gene expression and cellular signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies demonstrate that it can induce cytotoxicity in cancer cell lines, such as HepG2 (liver cancer) and HEP2 (laryngeal cancer).
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| HepG2 | 8.3 |
| HEP2 | 2.8 |
| Vero (normal) | 22.6 |
The lower IC₅₀ values in cancer cell lines compared to normal cells indicate selective toxicity towards malignant cells, making it a promising candidate for further anticancer drug development .
Case Studies and Research Findings
-
Study on Cytotoxicity :
A study evaluated the cytotoxic effects of various concentrations of this compound on HepG2 and HEP2 cells using the MTT assay. The results indicated a concentration-dependent inhibition of cell viability, emphasizing the compound's potential as an anticancer agent. -
Antioxidant Properties :
Although primarily focused on cytotoxicity, some studies have also assessed the antioxidant properties of compounds related to this structure. The ability to scavenge free radicals may contribute to its overall biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
